6-amino-5-chloro-3H-1,3-benzothiazole-2-thione
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Overview
Description
6-amino-5-chloro-3H-1,3-benzothiazole-2-thione is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-chloro-3H-1,3-benzothiazole-2-thione can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring . Another approach includes the use of microwave irradiation in the presence of specific catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-amino-5-chloro-3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: The amino and chloro groups on the benzothiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-amino-5-chloro-3H-1,3-benzothiazole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-5-chloro-3H-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-amino-1,3-benzothiazole-2-thione
- 5-chloro-2-mercaptobenzothiazole
- 2-amino-6-chlorobenzothiazole
Uniqueness
6-amino-5-chloro-3H-1,3-benzothiazole-2-thione stands out due to its unique combination of amino and chloro substituents on the benzothiazole ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
52386-10-4 |
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Molecular Formula |
C7H5ClN2S2 |
Molecular Weight |
216.7 g/mol |
IUPAC Name |
6-amino-5-chloro-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5ClN2S2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,9H2,(H,10,11) |
InChI Key |
AMLAQEZWOQPTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1SC(=S)N2)Cl)N |
Origin of Product |
United States |
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